molecular formula C13H8N4O4 B8344621 2-Nitro-5-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenol

2-Nitro-5-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phenol

Cat. No. B8344621
M. Wt: 284.23 g/mol
InChI Key: VAWYCWJBAASKJX-UHFFFAOYSA-N
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Patent
US08486979B2

Procedure details

A solution of the product of Example 25 (284 mg, 1 mmol) in tetrahydrofuran (10 mL) was stirred with Raney®-nickel (Aldrich, 100 mg) under hydrogen at ambient temperature for 2 hours. The catalyst was then removed by filtration and the organic solution concentrated to give the title compound. 1H NMR (300 MHz, DMSO-d6) δ 5.67 (s, 2 H), 6.74 (d, J=8.1 Hz, 1 H), 7.41-7.50 (m, 2 H), 7.62 (dd, J=8.3, 4.6 Hz, 1 H), 8.39 (dt, J=8.2, 1.9, 1.7 Hz, 1 H), 8.78 (dd, J=4.7, 1.7 Hz, 1 H), 9.20 (d, J=1.7 Hz, 1 H), 9.74 (s (broad), 1 H) ppm; MS (DCI/NH3) m/z 255 (M+H)+.
Quantity
284 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:14][N:13]=[C:12]([C:15]3[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=3)[N:11]=2)=[CH:6][C:5]=1[OH:21])([O-])=O>O1CCCC1.[Ni]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:14][N:13]=[C:12]([C:15]3[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=3)[N:11]=2)=[CH:6][C:5]=1[OH:21]

Inputs

Step One
Name
Quantity
284 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)C1=NC(=NO1)C=1C=NC=CC1)O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was then removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the organic solution concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C1=NC(=NO1)C=1C=NC=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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